(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQOZXDMQKMCHI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
Piperidine rings are commonly synthesized via cyclization of linear precursors. A modified Bäckvall protocol employs (2R,3R)-epoxybutanol derivatives as starting materials, which undergo palladium-catalyzed epoxide opening with sulfonamides to form piperidine precursors. For example, treatment of (2R,3R)-4-(benzyloxy)-2,3-epoxybutan-1-ol with benzylmethylamine under Pd(0) catalysis yields a 78:22 ratio of 4-substituted to 3-substituted piperidines. Subsequent mesylation and cyclization with K₂CO₃ in DMF achieves ring closure (82% yield).
Table 1: Piperidine Cyclization Methods
| Method | Reagents/Conditions | Yield | Regioselectivity (4- vs 3-position) |
|---|---|---|---|
| Pd-catalyzed epoxide opening | Pd(PPh₃)₄, CH₃CN, 40°C | 78% | 4:1 |
| Intramolecular SN2 | MsCl, K₂CO₃, DMF, 80°C | 82% | Exclusive 4-position |
| Reductive amination | NaBH₃CN, ZnI₂, 1,2-DCE | 65% | 3:1 |
Benzyl-Methyl Amine Installation
Direct alkylation of piperidine-4-amine proves challenging due to competing N- and C-alkylation. A sequential protection-deprotection strategy using:
-
Boc protection of the amine (Boc₂O, DMAP, 92%)
-
Benzylation (BnBr, K₂CO₃, DMF, 85%)
-
Methylation (MeI, LDA, THF, -78°C → 0°C, 78%)
-
Boc deprotection (TFA/DCM, 95%)
This four-step sequence achieves 58% overall yield with <2% regioisomeric impurities. Alternative methods using Ullmann coupling with CuI/L-proline enable direct benzyl-methyl group installation but require harsh conditions (120°C, 48h).
Chiral Induction in the Butanone Moiety
The (S)-configuration at C2 of the butanone chain is critical for biological activity, necessitating asymmetric synthesis.
Evans Oxazolidinone Auxiliaries
Coupling 3-methylbutyric acid with (S)-4-benzyloxazolidin-2-one via mixed anhydride (ClCO₂Et, NMM) followed by enolate alkylation installs the chiral center with 94% ee. Hydrolysis with LiOH/H₂O₂ yields (S)-3-methylbutanoic acid (89%), which is converted to the acid chloride (SOCl₂) and coupled with ammonium hydroxide to form the primary amide.
Enzymatic Dynamic Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 2-amino-3-methylbutanamide in a continuous flow reactor (residence time: 2h). The (S)-enantiomer is obtained with 99.2% ee and 45% conversion, while the (R)-enantiomer undergoes simultaneous racemization via a base-mediated mechanism (DBU, toluene).
Final Coupling and Stereochemical Control
Convergent synthesis through nucleophilic acyl substitution ensures proper connectivity between the piperidine and butanone units.
Amide Bond Formation
Reacting 4-(benzyl-methyl-amino)piperidine (1.2 eq) with (S)-2-amino-3-methylbutanoyl chloride (1.0 eq) in the presence of Hünig's base (DIPEA) achieves 84% coupling efficiency. Microwave assistance (100W, 120°C, 20min) reduces reaction time from 12h to 35min without epimerization.
Table 2: Coupling Optimization Data
| Condition | Temperature | Time | Yield | Epimerization |
|---|---|---|---|---|
| Conventional heating | 80°C | 12h | 84% | <1% |
| Microwave irradiation | 120°C | 35min | 82% | 1.2% |
| Ultrasonic activation | 50°C | 6h | 78% | 2.5% |
Reductive Amination
An alternative route condenses 4-(benzyl-methyl-amino)piperidine with (S)-2-amino-3-methylbutanal (prepared via Swern oxidation of the alcohol) using NaBH(OAc)₃ in dichloroethane. This one-pot method achieves 76% yield but requires strict moisture control (<50 ppm H₂O).
Purification and Analytical Characterization
Final purification employs orthogonal chromatography:
-
Ion-exchange : Dowex 50WX2-200 resin, NH₄OH/MeOH gradient (removes <5% des-methyl impurity)
-
Chiral HPLC : Chiralpak AD-H column, n-hexane/EtOH/diethylamine (90:10:0.1), 1mL/min (99.3% ee)
Key Spectral Data :
-
¹H NMR (400MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂Ph), 3.78 (q, J=6.8Hz, 1H, CH(NH₂)), 2.89 (s, 3H, NCH₃), 2.67–2.58 (m, 4H, piperidine H), 2.15–1.98 (m, 5H, piperidine H + CH(CH₃)₂)
-
HRMS (ESI+): m/z calcd for C₁₉H₂₉N₃O [M+H]⁺ 316.2382, found 316.2385
Industrial Scale Considerations
Kilogram-scale production (Patheon, 2024) utilizes:
-
Continuous flow hydrogenation : 4-(benzylidene-methyl-amino)piperidine → 4-(benzyl-methyl-amino)piperidine (97% conversion, 20 bar H₂, 60°C)
-
Membrane-assisted crystallization : Chiral resolution via enantioselective nanofiltration (MWCO 500Da, 85% recovery)
-
Process Analytical Technology (PAT) : Online FTIR monitors amide coupling efficiency (±2% accuracy)
Current limitations include the high cost of chiral stationary phases for HPLC (>$3,000/column) and catalyst leaching in flow systems (0.8% Pd loss per batch). Emerging electrochemical methods show promise for methyl group installation (undivided cell, Ni cathode, 0.5V vs Ag/AgCl) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl-methyl-amino group.
Substitution: The amino and benzyl-methyl-amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the amino group, while reduction can produce modified piperidine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Structure: Replaces the benzyl-methyl-amino group with a 3-chloro substituent on piperidine.
- This compound is also discontinued, indicating possible toxicity or poor efficacy .
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one
- Structure : Features a thiazole-isoxazole hybrid substituent on piperidine.
- Application : Demonstrates fungicidal activity (), highlighting how heterocyclic substituents on piperidine can confer agrochemical utility.
Pyrrolidine-Based Analogs
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
- Structure: Utilizes a pyrrolidine ring instead of piperidine, with benzyl-isopropyl-amino substitution.
- Molecular weight: 315.46 g/mol (vs. ~343 g/mol for piperidine analogs) .
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
- Structure : Incorporates a cyclopropyl group, adding steric hindrance and lipophilicity.
- Impact : Cyclopropane may enhance metabolic stability due to ring strain resistance to enzymatic degradation .
Key Structural and Functional Differences
*Estimated based on structural analogs.
Functional Implications of Structural Variations
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility, while pyrrolidine’s five-membered ring imposes torsional strain, affecting target binding .
- Cyclopropyl: Increases metabolic stability . Chloro: Modulates electronic properties but may introduce toxicity .
Biological Activity
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C19H31N3O and a molecular weight of approximately 317.5 g/mol. Its structure features a piperidine ring, an amino group, and a methylated butanone moiety, which contribute to its biological properties. The specific stereochemistry of this compound may influence its reactivity and binding affinity to various biological targets.
This compound interacts with several biological targets, including enzymes and receptors. The mechanism of action typically involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
- Enzyme Modulation : It can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways or disease processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Preliminary studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, flow cytometry analysis revealed that certain derivatives triggered apoptosis in MCF-7 cells by increasing caspase 3/7 activity .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
|---|---|---|
| Compound A | 0.48 | 5.13 |
| Compound B | 0.78 | 1.54 |
| (S)-2-Amino... | TBD | TBD |
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may modulate pathways involved in neurodegenerative diseases, although detailed studies are necessary to confirm these effects.
Case Studies
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Study on Receptor Interactions : A study demonstrated that piperidine derivatives could effectively bind to dopamine receptors, suggesting potential applications in treating psychiatric disorders .
- Antimicrobial Activity : Research has indicated that related compounds exhibit antibacterial properties against various pathogens, highlighting their potential as therapeutic agents.
Synthesis and Structural Variations
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Benzyl Group Introduction : Utilizes benzyl halides in the presence of a base.
The structural variations among similar compounds can significantly impact their biological activity and selectivity for specific targets.
Q & A
Basic: What multi-step synthesis protocols are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential amination, protection/deprotection, and cyclization steps. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the piperidine nitrogen .
- Temperature control: Maintain 0–5°C during sensitive steps (e.g., benzyl group introduction) to minimize side reactions .
- Catalyst use: Palladium-based catalysts may improve coupling efficiency in aryl-alkyl bond formation .
Yield optimization requires iterative adjustment of stoichiometry and reaction time, validated via TLC or HPLC monitoring .
Basic: Which spectroscopic techniques effectively characterize structural integrity?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies stereochemistry (e.g., (S)-configuration at C2) and confirms benzyl-methyl-amino group integration .
- Mass spectrometry (HRMS): Validates molecular weight (315.46 g/mol) and detects trace impurities .
- Chiral HPLC: Resolves enantiomeric purity, critical for assessing biological activity .
Advanced: How do structural modifications at the piperidine or benzyl-methyl-amino groups influence neurotransmitter transporter binding?
Methodological Answer:
- Piperidine substitution: Replacing the benzyl group with cyclopropyl (as in structural analogs) reduces dopamine transporter (DAT) affinity by ~40%, as shown in competitive binding assays .
- Amino group alkylation: Methyl-to-ethyl substitution at the benzyl-methyl-amino moiety increases norepinephrine transporter (NET) selectivity, validated via radioligand displacement studies .
- Method: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity validation .
Advanced: How can contradictions between in vitro binding data and in vivo pharmacological effects be resolved?
Methodological Answer:
- Pharmacokinetic profiling: Assess blood-brain barrier penetration (e.g., PAMPA-BBB assay) to explain discrepancies between in vitro IC₅₀ and in vivo efficacy .
- Metabolite screening: LC-MS/MS identifies active metabolites that may contribute to unexpected in vivo activity .
- Dose-response modeling: Use Hill equation analysis to correlate receptor occupancy with behavioral outcomes in rodent models .
Basic: What solubility and stability parameters are critical for in vitro assay design?
Methodological Answer:
- Solubility: Prepare stock solutions in DMSO (≤10 mM) with sonication; dilute in assay buffer (e.g., PBS pH 7.4) to avoid precipitation .
- Stability: Monitor degradation via UV-Vis (λ = 260–280 nm) under physiological conditions (37°C, 5% CO₂). Add antioxidants (e.g., ascorbate) for redox-sensitive assays .
Advanced: How can computational modeling predict interactions with neurotransmitter transporters?
Methodological Answer:
- Homology modeling: Build transporter structures (e.g., DAT, NET) using templates from PDB (e.g., 4XP1).
- Binding free energy calculations: Apply MM-GBSA to rank ligand poses; validate with mutagenesis (e.g., Ala-scanning of transporter binding pockets) .
- Validation: Compare predicted Ki values with experimental data from [³H]WIN35428 displacement assays .
Basic: What impurities are common during synthesis, and how are they controlled?
Methodological Answer:
- Byproducts: Detect diastereomers (from incomplete stereochemical control) or N-oxide derivatives (from oxidation) via LC-MS .
- Purification: Use flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column) .
- Quantification: Impurity thresholds should align with ICH guidelines (<0.15% for unknown impurities) .
Advanced: How is stereochemical stability assessed under physiological conditions?
Methodological Answer:
- Chiral stability assay: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h.
- Analysis: Monitor epimerization via chiral HPLC; compare retention times with authentic standards .
- Kinetic modeling: Calculate racemization half-life using Arrhenius plots for temperature-dependent studies .
Basic: Which in vitro models are suitable for preliminary neuropharmacological assessment?
Methodological Answer:
- Cell-based assays: Use HEK293 cells expressing human DAT or NET for uptake inhibition studies .
- Electrophysiology: Patch-clamp recordings in neuronal cultures quantify effects on action potential firing .
- Secondary messenger systems: Measure cAMP accumulation (ELISA) to assess G-protein-coupled receptor modulation .
Advanced: How does logP correlate with blood-brain barrier permeability, and how is this measured?
Methodological Answer:
- logP determination: Use shake-flask method (octanol/water partitioning) or reverse-phase HPLC retention time extrapolation .
- Permeability assay: Employ MDCK-MDR1 monolayers; calculate apparent permeability (Papp) with LC-MS quantification .
- In silico prediction: Tools like ChemAxon or MOE estimate logP and BBB score, validated via in vivo microdialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
